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D-Manno-Hept-2-ulose-13C

Cat. No.: B1161249
M. Wt: 211.07
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Seven-Carbon Sugars (Heptoses) in Biological Systems and Organic Chemistry

Seven-carbon sugars, or heptoses, are a class of monosaccharides that, while less common than their six-carbon counterparts like glucose, play crucial roles in various biological processes. scribd.comresearchgate.netwikipedia.org Heptoses can be categorized as aldoheptoses or ketoheptoses, depending on the position of their carbonyl group. wikipedia.org

In nature, heptoses are found in a variety of organisms, including higher plants, algae, fungi, and bacteria. scribd.comresearchgate.net For instance, sedoheptulose-7-phosphate is a key intermediate in the Calvin cycle of photosynthesis and the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org Another notable heptose, L-glycero-D-manno-heptose, is a fundamental component of the lipopolysaccharide (LPS) inner core in the outer membrane of Gram-negative bacteria. wikipedia.org

D-Manno-heptulose, a naturally occurring ketoheptose, was first isolated from avocado and is also found in alfalfa, figs, and primrose. beilstein-journals.orgwikipedia.org It is known to be an inhibitor of hexokinase and glucokinase, enzymes crucial for the first step of glycolysis. beilstein-journals.orgwikipedia.org This inhibitory action has prompted research into its potential applications in metabolic studies. beilstein-journals.org The synthesis of D-Manno-heptulose and its derivatives is an active area of research in organic chemistry, with various methods being developed for their preparation. beilstein-journals.orgnih.govacs.org

Significance of Isotope Labeling in Carbohydrate Research

Isotope labeling is a powerful technique in which an atom in a molecule is replaced by its isotope. In carbohydrate research, stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) are commonly used. This labeling allows researchers to trace the metabolic fate of carbohydrates with high precision without altering the molecule's chemical properties.

The primary applications of isotope-labeled carbohydrates include:

Metabolic Pathway Analysis: Labeled carbohydrates enable the tracing of molecules through complex metabolic networks, providing insights into biochemical transformations and fluxes.

Quantitative Glycomics: Isotopic labeling is instrumental in the quantitative analysis of glycans, the complex sugar chains attached to proteins and lipids. nih.govacs.org By comparing the mass spectra of labeled and unlabeled samples, researchers can quantify changes in glycan expression under different physiological or pathological conditions. nih.govacs.org

Structural Elucidation: Isotope labeling can aid in the structural analysis of carbohydrates using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Different labeling strategies can be employed, including uniform labeling, where all carbons are replaced with ¹³C, and position-specific labeling, where only a particular carbon atom is labeled. The choice of labeling strategy depends on the specific research question being addressed.

Overview of Academic Research Trajectories for D-Manno-Hept-2-ulose

Academic research involving D-Manno-heptulose has followed several key trajectories:

Biosynthesis and Natural Occurrence: Studies have focused on identifying the natural sources of D-Manno-heptulose and understanding its biosynthetic pathways in plants. wikipedia.org While it is known to be produced during photosynthesis, the precise enzymatic steps are still under investigation. wikipedia.org

Chemical Synthesis: A significant body of research is dedicated to the chemical synthesis of D-Manno-heptulose and its derivatives. beilstein-journals.orgnih.govacs.org These synthetic efforts are crucial for producing sufficient quantities of the sugar for biological studies and for creating novel analogs with potential therapeutic properties. beilstein-journals.org Methods often involve multi-step reactions starting from more common sugars like D-lyxose or D-mannose. beilstein-journals.org

Biochemical and Physiological Effects: Research has explored the inhibitory effects of D-Manno-heptulose on glucose metabolism, particularly its interaction with hexokinase and glucokinase. beilstein-journals.orgwikipedia.org This has led to investigations into its potential as a tool for studying glucose metabolism and insulin (B600854) secretion. beilstein-journals.orgwikipedia.org

Labeled Compounds for Mechanistic Studies: The synthesis and use of isotopically labeled D-Manno-heptulose, such as D-Manno-Hept-2-ulose-13C, represents a more recent research direction. These labeled compounds are invaluable for detailed mechanistic studies of its metabolism and its interactions with enzymes, providing a level of detail that is unattainable with unlabeled compounds. sapphirebioscience.com

Data Tables

Table 1: Properties of this compound

Property Value Source
Molecular Formula ¹³CC₆H₁₄O₇ sapphirebioscience.com
Molecular Weight 211.07 g/mol sapphirebioscience.com

| Recommended Use | Research Use Only | sapphirebioscience.com |

Table 2: Common Seven-Carbon Sugars in Nature

Heptose Type Natural Occurrence/Role Source
Sedoheptulose (B1238255) Ketose Intermediate in Calvin cycle and pentose phosphate pathway wikipedia.org
Mannoheptulose Ketose Found in avocados, alfalfa, figs; inhibits hexokinase wikipedia.org

| L-glycero-D-manno-heptose | Aldose | Component of lipopolysaccharide in Gram-negative bacteria | wikipedia.org |

Properties

Molecular Formula

¹³CC₆H₁₄O₇

Molecular Weight

211.07

Synonyms

D-Manno-heptulose-13C

Origin of Product

United States

Occurrence and Natural Biosynthesis Pathways of D Manno Hept 2 Ulose

Natural Distribution in Biological Sources

D-manno-hept-2-ulose has been identified in a variety of plant species. It is notably present in alfalfa, figs, and the primrose. up.ac.za The avocado fruit and its tree are particularly rich sources, where heptoses can constitute more than ten percent of the tissue's dry weight. up.ac.za While its presence is well-documented, the precise concentrations can vary depending on the plant species, tissue type, and developmental stage.

Plant SourceCommon NameNotable Occurrence
Persea americanaAvocadoHigh concentrations in fruit and tree tissues. up.ac.za
Medicago sativaAlfalfaPresent in various parts of the plant. up.ac.za
Ficus caricaFigFound within the fruit. up.ac.za
Primula sp.PrimroseIdentified as a natural constituent. up.ac.za

Biosynthetic Routes in Plants

The biosynthesis of D-manno-hept-2-ulose in plants is intrinsically linked to the central carbon metabolism, particularly photosynthesis and the pentose (B10789219) phosphate (B84403) pathway.

It is widely thought that D-manno-hept-2-ulose is a product of photosynthesis. up.ac.za Like other sugars synthesized in the leaves, it is transported throughout the plant via the phloem, indicating its role in carbon distribution to non-photosynthetic tissues (sinks). up.ac.za

While the precise enzymatic pathway leading to D-manno-hept-2-ulose was considered unknown as of 2002, the broader context of heptose metabolism in plants points to the involvement of key enzymes that interconvert sugar phosphates. up.ac.za The synthesis of heptoses is closely related to the intermediates of the Calvin cycle and the pentose phosphate pathway.

The metabolism of D-manno-hept-2-ulose is best understood in the context of other heptoses, particularly sedoheptulose (B1238255). Sedoheptulose-7-phosphate is a key intermediate in the regenerative phase of the Calvin cycle, the primary pathway for carbon fixation in plants. The formation and conversion of sedoheptulose phosphates are critical for maintaining the flow of carbon in this cycle.

Two key enzymes, transketolase and transaldolase , are central to the interconversion of sugar phosphates of varying carbon lengths, including the formation of sedoheptulose-7-phosphate.

Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. For instance, it can transfer a two-carbon unit from fructose-6-phosphate (B1210287) to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and xylulose-5-phosphate.

Transaldolase catalyzes the transfer of a three-carbon unit, for example, from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, producing erythrose-4-phosphate and fructose-6-phosphate.

Another crucial enzyme in heptose metabolism is sedoheptulose-1,7-bisphosphatase (SBPase) . This enzyme catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate, a key regulatory step in the Calvin cycle. Overexpression of SBPase has been shown to enhance photosynthesis and plant growth. google.com In some plants, free sedoheptulose can accumulate, and it is proposed that this occurs through the action of a sedoheptulose-7-phosphate phosphatase . oup.com

EnzymeFunction in Heptose MetabolismPathway(s)
TransketolaseInterconversion of sugar phosphates, including formation of sedoheptulose-7-phosphate.Calvin Cycle, Pentose Phosphate Pathway
TransaldolaseInterconversion of sugar phosphates, including the utilization of sedoheptulose-7-phosphate.Calvin Cycle, Pentose Phosphate Pathway
Sedoheptulose-1,7-bisphosphatase (SBPase)Catalyzes the conversion of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate. google.comCalvin Cycle
Sedoheptulose-7-phosphate phosphataseProposed to produce free sedoheptulose from its 7-phosphate ester. oup.comPentose Phosphate Pathway

Biosynthetic Pathways in Prokaryotic Systems

In prokaryotes, particularly Gram-negative bacteria, heptoses are essential components of the outer membrane.

D-glycero-D-manno-heptose, an isomer of D-manno-hept-2-ulose, is a fundamental constituent of the core region of lipopolysaccharides (LPS) in most Gram-negative bacteria. The biosynthesis of the activated precursor, ADP-L-glycero-β-D-manno-heptose, is a well-characterized pathway that begins with the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate.

The key enzymatic steps in this pathway are as follows:

Isomerization: Sedoheptulose-7-phosphate is converted to D-glycero-D-manno-heptose-7-phosphate by the enzyme D-sedoheptulose-7-phosphate isomerase (GmhA).

Phosphorylation: D-glycero-D-manno-heptose-7-phosphate is then phosphorylated at the C1 position by a kinase, forming D-glycero-D-manno-heptose-1,7-bisphosphate.

Dephosphorylation: A phosphatase removes the phosphate group from the C7 position, yielding D-glycero-α-D-manno-heptose-1-phosphate.

Activation: The heptose-1-phosphate is then activated by a pyrophosphorylase, which transfers an ADP moiety from ATP to form ADP-D-glycero-D-manno-heptose.

Epimerization: Finally, an epimerase converts ADP-D-glycero-D-manno-heptose to its final form, ADP-L-glycero-D-manno-heptose, which is then incorporated into the LPS core.

This pathway highlights the central role of sedoheptulose-7-phosphate as a precursor for the synthesis of essential bacterial cell wall components.

EnzymeGene (E. coli)Reaction
D-sedoheptulose-7-phosphate isomerasegmhASedoheptulose-7-phosphate → D-glycero-D-manno-heptose-7-phosphate
D,D-heptose 7-phosphate kinasehldED-glycero-D-manno-heptose-7-phosphate → D-glycero-D-manno-heptose-1,7-bisphosphate
D,D-heptose 1,7-bisphosphate phosphatasegmhBD-glycero-D-manno-heptose-1,7-bisphosphate → D-glycero-α-D-manno-heptose-1-phosphate
D,D-heptose 1-phosphate adenylyltransferasehldED-glycero-α-D-manno-heptose-1-phosphate + ATP → ADP-D-glycero-D-manno-heptose + PPi
ADP-D-glycero-D-manno-heptose epimerasehldDADP-D-glycero-D-manno-heptose → ADP-L-glycero-D-manno-heptose

Enzymatic Steps and Gene Identification

The synthesis of the heptose precursor is a multi-step process catalyzed by a series of specific enzymes encoded by highly conserved genes. asm.orgnih.gov In organisms like Escherichia coli and Helicobacter pylori, the pathway has been well-documented and involves four primary enzymes: GmhA, HldE, GmhB, and HldD. asm.orgnih.gov

The process begins with the isomerization of sedoheptulose-7-phosphate. asm.org This is followed by a phosphorylation, a dephosphorylation, a nucleotide activation, and finally an epimerization to yield the final precursor molecule. nih.gov

GmhA (Sedoheptulose-7-phosphate isomerase): This enzyme initiates the pathway by converting the ketose precursor, sedoheptulose-7-phosphate, into D-glycero-D-manno-heptose-7-phosphate. nih.govnih.gov

HldE (Bifunctional Kinase/Adenylyltransferase): HldE is a key bifunctional enzyme with two distinct domains. nih.gov Its N-terminal kinase domain first phosphorylates D-glycero-D-manno-heptose-7-phosphate at the C-1 position to form D-glycero-β-D-manno-heptose-1,7-bisphosphate. nih.govnih.gov The C-terminal adenylyltransferase domain is active in a later step. nih.gov

GmhB (D,D-heptose-1,7-bisphosphate phosphatase): This enzyme specifically removes the phosphate group from the C-7 position of D-glycero-D-manno-heptose-1,7-bisphosphate, yielding D-glycero-D-manno-heptose-1-phosphate. asm.orgnih.gov Its function is confirmed by genetic deletion studies, which result in an altered LPS core. asm.orgnih.gov

HldD (ADP-D-glycero-β-D-manno-heptose epimerase): Previously known as RfaD, this epimerase catalyzes the final step in the formation of the precursor, converting ADP-D-glycero-D-manno-heptose into ADP-L-glycero-D-manno-heptose. asm.orgasm.org

Table 1: Enzymes and Genes in ADP-Heptose Biosynthesis

Gene Enzyme Name Function
GmhA Sedoheptulose-7-phosphate isomerase Converts sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate. nih.gov
HldE D-glycero-β-D-manno-heptose-7-phosphate kinase / D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase A bifunctional enzyme that first phosphorylates the C-1 position and later adenylates the C-1 phosphate. asm.orgasm.org
GmhB D,D-heptose-1,7-bisphosphate phosphatase Removes the phosphate group from the C-7 position of D-glycero-D-manno-heptose-1,7-bisphosphate. asm.orgnih.gov

| HldD | ADP-D-glycero-β-D-manno-heptose epimerase | Epimerizes ADP-D-glycero-D-manno-heptose to ADP-L-glycero-D-manno-heptose. asm.org |

ADP-Heptose Precursor Formation

The formation of the final precursor, ADP-L-glycero-β-D-manno-heptose, is a sequential pathway that builds upon the initial substrate, sedoheptulose-7-phosphate. asm.orgasm.org The synthesis of ADP-D-β-D-heptose in E. coli requires the coordinated action of GmhA, HldE, and GmhB, along with ATP. asm.org

The established biosynthetic steps are as follows:

Isomerization: GmhA isomerizes sedoheptulose-7-phosphate to produce D-glycero-D-manno-heptose-7-phosphate. nih.gov

Phosphorylation: The kinase domain of the bifunctional HldE enzyme phosphorylates D-glycero-D-manno-heptose-7-phosphate to create the intermediate D-glycero-β-D-manno-heptose-1,7-bisphosphate. nih.gov

Dephosphorylation: GmhB phosphatase acts on D-glycero-β-D-manno-heptose-1,7-bisphosphate, removing the C-7 phosphate to form D-glycero-D-manno-heptose-1-phosphate. nih.gov

Adenylylation: The adenylyltransferase domain of HldE then transfers an AMP moiety from ATP to D-glycero-D-manno-heptose-1-phosphate, resulting in the formation of ADP-D-glycero-D-manno-heptose. nih.gov

Epimerization: In the final step, the HldD enzyme completes the pathway by epimerizing the D,D-heptose nucleotide sugar to form ADP-L-glycero-β-D-manno-heptose, which is the precursor utilized in the assembly of the inner core of LPS. asm.orgasm.org

Table 2: Biosynthetic Pathway of ADP-L-glycero-β-D-manno-heptose

Step Substrate Enzyme Product
1 Sedoheptulose-7-phosphate GmhA D-glycero-D-manno-heptose-7-phosphate nih.gov
2 D-glycero-D-manno-heptose-7-phosphate HldE (Kinase domain) D-glycero-β-D-manno-heptose-1,7-bisphosphate nih.gov
3 D-glycero-β-D-manno-heptose-1,7-bisphosphate GmhB D-glycero-D-manno-heptose-1-phosphate nih.gov
4 D-glycero-D-manno-heptose-1-phosphate HldE (Adenylyltransferase domain) ADP-D-glycero-D-manno-heptose nih.gov

| 5 | ADP-D-glycero-D-manno-heptose | HldD | ADP-L-glycero-β-D-manno-heptose asm.org |

Unelucidated Biological Synthesis Pathways and Research Gaps

While the primary pathway for ADP-L-glycero-β-D-manno-heptose synthesis in model organisms like E. coli has been significantly clarified, several aspects remain incompletely understood. asm.orgnih.gov Early research noted that the intermediate steps in the biosynthesis of this crucial LPS precursor were not yet fully elucidated. researchgate.net

Key research gaps identified include:

Regulatory Mechanisms: How the expression and activity of the biosynthetic enzymes (GmhA, HldE, GmhB, HldD) are regulated in response to different environmental conditions or bacterial growth phases is not fully understood. nih.gov Recent studies in H. pylori suggest that transcript levels of these genes can be modulated by host cell contact and other regulatory factors, indicating a complex control system. nih.gov

Pathway Variations: While the pathway is highly conserved, variations may exist in different bacterial species. The complete map of heptose biosynthesis and its physiological impact across a wider range of Gram-negative bacteria is still an area of active investigation. nih.gov

Substrate Specificity: The precise substrate specificity of the enzymes, particularly HldE, is a subject of ongoing research. Studies using chemoenzymatic synthesis approaches have shown that the kinase activity of HldE has a highly restricted specificity for heptose-7-phosphate analogs. nih.gov A deeper understanding of these specificities could reveal nuances in the pathway.

Alternative Pathways: The existence of alternative or bypass pathways for heptose synthesis in certain bacteria under specific conditions cannot be completely ruled out. Mutants with defects in the canonical pathway sometimes display unexpected phenotypes, suggesting potential metabolic flexibility that warrants further exploration. nih.gov

Advanced Synthetic Methodologies for D Manno Hept 2 Ulose and Its Derivatives

Chemical Synthesis Approaches

The construction of the D-manno-hept-2-ulose carbon skeleton and the stereoselective introduction of its multiple chiral centers have been achieved through a variety of synthetic strategies. These methods can be broadly categorized into those that build the carbon framework from smaller precursors and those that rearrange existing carbohydrate structures.

De Novo Synthesis Strategies from Simple Precursors

De novo synthesis offers an elegant approach to complex carbohydrates from simple, often achiral, starting materials, providing flexibility in introducing isotopic labels and structural modifications. While a specific and complete de novo synthesis of D-manno-hept-2-ulose is not extensively detailed in the reviewed literature, the general principles of this strategy can be applied. Such a synthesis would typically involve the asymmetric construction of a polyhydroxylated carbon chain using methods like asymmetric aldol (B89426) reactions, Sharpless asymmetric epoxidation, or dihydroxylation to control the stereochemistry.

A hypothetical de novo pathway to a D-manno-hept-2-ulose precursor could involve the iterative addition of two-carbon units to a chiral starting material, or the asymmetric functionalization of a symmetrical precursor. For instance, a strategy could commence with a chiral C3 or C4 building block, followed by sequential carbon-carbon bond formations and subsequent stereocontrolled installation of hydroxyl groups.

Cascade Aldol/Hemiketalization Reactions

A more direct and convergent approach to D-manno-hept-2-ulose involves a cascade aldol/hemiketalization reaction. This strategy efficiently constructs the seven-carbon backbone and the pyranose ring in a single synthetic operation. A notable example is the [4+3] cycloaddition approach, which couples a four-carbon aldehyde with a three-carbon ketone. beilstein-journals.org

In this synthesis, a differentially protected D-lyxose derivative serves as the precursor to the C4 aldehyde. The key step involves the reaction of this aldehyde with a C3 ketone, such as a protected dihydroxyacetone equivalent, to furnish a ketoheptose building block. This intermediate, with its specific stereochemistry and protecting groups, can then be further manipulated to yield the target D-manno-hept-2-ulose. beilstein-journals.org The retrosynthetic analysis for this approach is depicted below:

Retrosynthetic Analysis of D-manno-hept-2-ulose via Cascade Aldol/Hemiketalization

Target Molecule Key Intermediate Precursors

This method highlights the power of cascade reactions in rapidly assembling complex molecular architectures from simpler, readily available starting materials.

Rearrangement Reactions

Rearrangement reactions of existing monosaccharides provide another major avenue for the synthesis of D-manno-hept-2-ulose and its derivatives. These reactions alter the carbon skeleton or the stereochemistry at specific centers to afford the desired product.

Lobry de Bruyn-van Ekenstein Rearrangement

The Lobry de Bruyn-van Ekenstein rearrangement is a classic acid- or base-catalyzed isomerization of carbohydrates that proceeds through an enediol intermediate. wikipedia.org This transformation can interconvert aldoses and ketoses, as well as epimerize stereocenters adjacent to the carbonyl group. For example, under basic conditions, D-glucose can be converted into a mixture of D-glucose, its C2 epimer D-mannose, and the corresponding ketose, D-fructose. wikipedia.orgyoutube.comyoutube.com

While this rearrangement is a fundamental reaction in carbohydrate chemistry, specific, high-yielding applications for the direct synthesis of D-manno-hept-2-ulose are not prominently featured in recent literature, likely due to the formation of product mixtures which can complicate purification. However, the underlying principle of isomerizing an aldoheptose precursor to a ketoheptose remains a viable, albeit potentially low-yielding, synthetic strategy.

Bilik Rearrangement

A more specific and synthetically useful rearrangement for altering carbohydrate stereochemistry is the Bilik rearrangement. This reaction, catalyzed by molybdate (B1676688) ions, facilitates the epimerization of aldoses. chemicalpapers.com A significant application of this reaction has been demonstrated in the synthesis of D-manno-heptulose from a branched-chain aldose precursor. chemicalpapers.com

In this approach, 2-C-hydroxymethyl-D-mannose undergoes a carbon skeleton rearrangement in the presence of molybdic acid to yield D-gluco-heptulose and traces of D-manno-heptulose. chemicalpapers.com Similarly, the corresponding 2-C-hydroxymethyl-D-glucose precursor rearranges to give a mixture of D-manno-heptulose and D-gluco-heptulose, from which D-manno-heptulose can be isolated. chemicalpapers.com

Bilik Rearrangement for D-manno-hept-2-ulose Synthesis

Starting Material Catalyst Product(s) Yield of D-manno-heptulose
2-C-hydroxymethyl-D-mannose 0.5% Molybdic acid D-gluco-heptulose and traces of D-manno-heptulose Traces

This method provides a direct route to the heptulose skeleton with defined stereochemistry, leveraging a unique metal-catalyzed rearrangement.

Amadori Rearrangement Products in Derivatives

The Amadori rearrangement is a key reaction in the formation of 1-amino-1-deoxy-ketoses from the corresponding aldoses and a primary or secondary amine. wikipedia.orgbiosyn.com This reaction proceeds through the formation of an N-glycoside (glycosylamine), which then rearranges to the more stable keto-amine structure. wikipedia.org This methodology is particularly useful for the synthesis of derivatives of D-manno-hept-2-ulose where the C1 hydroxyl group is replaced by an amino functionality.

An example of this is the synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, where an Amadori rearrangement of 5-azido-5-deoxy-D-glucofuranose with dibenzylamine (B1670424) is a key step. ubc.ca This reaction's success is partly attributed to the thermodynamic driving force of forming a more stable pyranose ring from a furanose precursor. ubc.ca

Synthesis of an Amino-Heptulose Derivative via Amadori Rearrangement

Aldose Precursor Amine Key Intermediate Final Product Derivative

This rearrangement provides a powerful tool for creating nitrogen-containing analogs of D-manno-hept-2-ulose, which are of interest for their potential as enzyme inhibitors and other biologically active molecules.

Chain Elongation Reactions

Chain elongation reactions are fundamental to the synthesis of heptoses from hexose (B10828440) precursors. Various classical and modern organic reactions have been adapted for this purpose, each with its own set of advantages and challenges in terms of yield, stereoselectivity, and substrate compatibility.

Henry Reaction

The Henry reaction, or nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that can be employed for the chain extension of carbohydrates. researchgate.net This reaction involves the addition of a nitronate anion to an aldehyde or ketone. In the context of D-manno-hept-2-ulose synthesis, a protected D-mannose derivative, typically with a free aldehyde at C1, would be reacted with a one-carbon nitronate, such as the anion of nitromethane.

The reaction proceeds under basic conditions, and the resulting β-nitro alcohol can be further transformed into the desired ketoheptose. The stereochemical outcome of the Henry reaction is a critical consideration, as new stereocenters are generated. The diastereoselectivity can be influenced by the reaction conditions, the nature of the base used, and the protecting groups on the sugar substrate. Organocatalytic asymmetric Henry reactions have emerged as a powerful tool to control the stereochemistry, offering a route to specific diastereomers of the elongated sugar. nih.gov

While the Henry reaction provides a viable pathway for chain elongation, challenges such as the potential for side reactions and the need for subsequent functional group manipulations, like the Nef reaction to convert the nitro group to a carbonyl, must be carefully managed.

Grignard Reactions

Grignard reactions offer another powerful method for carbon-carbon bond formation in carbohydrate synthesis. For the preparation of D-manno-hept-2-ulose, a suitable starting material would be a protected D-mannono-1,5-lactone. The addition of a one-carbon Grignard reagent, such as methylmagnesium bromide, to the lactone would result in the formation of a hemiketal, which upon hydrolysis, yields the desired ketoheptose.

The stereoselectivity of Grignard additions to carbohydrate-derived carbonyls is highly dependent on the steric and electronic environment around the reaction center. beilstein-journals.org The choice of protecting groups on the sugar ring can significantly influence the facial selectivity of the nucleophilic attack, thereby determining the configuration of the newly formed stereocenter. Chelating-controlled additions can be exploited to achieve high diastereoselectivity. For instance, the presence of a nearby alkoxy group can coordinate with the magnesium ion of the Grignard reagent, directing the nucleophile to a specific face of the carbonyl. nih.gov

Table 1: Diastereoselectivity in Grignard Reactions with Carbonyl Substrates

Carbonyl SubstrateGrignard ReagentDiastereomeric Ratio (d.r.)Reference
β-hydroxy ketoneAlkylmagnesium iodideHigh (for 1,3-syn diols) nih.gov
Aldehyde with α-chiral centerMethylmagnesium bromideVaries with substrate beilstein-journals.org

It is important to note that careful optimization of reaction conditions, including solvent and temperature, is often necessary to achieve the desired stereochemical outcome in Grignard reactions with complex carbohydrate substrates.

Wittig Reaction

The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds, which can be subsequently functionalized to achieve chain elongation in carbohydrate synthesis. researchgate.net In the context of synthesizing D-manno-hept-2-ulose derivatives, a protected D-mannose, often as the free aldehyde, is reacted with a suitable phosphorus ylide. For a one-carbon extension, an ylide such as methoxymethylenetriphenylphosphorane can be used. The resulting enol ether can then be hydrolyzed under acidic conditions to yield the heptulose.

A significant advantage of the Wittig reaction is the ability to control the stereochemistry of the resulting double bond. The use of stabilized ylides generally leads to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. This stereocontrol is crucial for directing the subsequent stereochemistry of the newly introduced hydroxyl groups upon dihydroxylation of the double bond. For instance, the Wittig reaction of 2,3,4,6-tetra-O-benzyl-D-mannopyranose with a stabilized ylide can produce an (E)-alkene, which can then be dihydroxylated to introduce the C2 and C3 hydroxyl groups with a specific stereochemistry. researchgate.net

Table 2: Stereoselectivity of Wittig Reaction with Mannose Derivatives

Mannose DerivativeYlideProduct StereochemistryReference
2,3,4,6-tetra-O-benzylmannono-1,5-lactoneBu₃P=CH(EWG) (EWG = ester, nitrile)(E)-mannosylidenes (>9:1 E:Z) researchgate.net

The Wittig-Horner reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is also a valuable tool in this context and can offer advantages in terms of reagent accessibility and purification of the final products. cjnmcpu.com

Iodomethyllithium Homologation

A direct and efficient method for the one-carbon elongation of aldoses to ketoses involves the use of iodomethyllithium as the key reagent in a homologation step. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of D-manno-hept-2-ulose from D-mannose.

The reaction sequence typically begins with a protected D-mannose derivative. The key step is the addition of iodomethyllithium to the aldehyde functionality at C1. This generates a haloalcohol intermediate, which can then be treated with a base to effect an intramolecular cyclization to form an epoxide. Subsequent nucleophilic opening of the epoxide, followed by oxidation, yields the desired 2-ketoheptose structure. The stereochemical outcome of this homologation is influenced by the stereochemistry of the starting aldose.

This method offers a direct route to the ketoheptose without the need for the functional group manipulations often required in other chain elongation strategies.

Stereoselective Synthetic Protocols

Achieving the correct stereochemistry is paramount in carbohydrate synthesis. For D-manno-hept-2-ulose, which possesses multiple chiral centers, stereoselective protocols are essential. The stereoselectivity of the aforementioned chain elongation reactions is a primary consideration.

Beyond the inherent selectivity of these reactions, chiral auxiliaries and catalysts can be employed to direct the stereochemical outcome. For instance, in the Henry reaction, chiral ligands can be used to create an asymmetric environment, leading to the preferential formation of one diastereomer. Similarly, in Grignard and Wittig reactions, the choice of protecting groups on the carbohydrate scaffold can exert significant steric and electronic influence, guiding the incoming nucleophile or ylide to a specific face of the molecule. nih.govresearchgate.net

Furthermore, stereoselective reduction or oxidation steps following the carbon-carbon bond formation are often necessary to establish the correct configuration of the hydroxyl groups in the final product. For example, the dihydroxylation of an alkene formed via a Wittig reaction can be performed using reagents like osmium tetroxide in the presence of a chiral ligand to achieve high diastereoselectivity.

Synthesis of Differentially Protected D-Manno-Hept-2-ulose Building Blocks

For the synthesis of more complex glycoconjugates containing D-manno-hept-2-ulose, it is often necessary to have access to differentially protected building blocks. beilstein-journals.org These are derivatives of the heptulose where the various hydroxyl groups are masked with different protecting groups that can be selectively removed under specific reaction conditions. This allows for the regioselective modification of the sugar molecule, for example, in glycosylation reactions.

The synthesis of these building blocks requires a careful strategic planning of the protecting group manipulations throughout the synthetic sequence. isotope.com For instance, starting from a protected D-mannose, a chain elongation reaction can be performed, followed by selective deprotection and reprotection steps to install the desired orthogonal protecting groups on the resulting heptulose.

A de novo synthesis approach, building the carbohydrate backbone from smaller, achiral precursors, can also be a powerful strategy for producing orthogonally protected building blocks. This allows for the introduction of protecting groups at specific positions during the assembly of the carbon skeleton. cjnmcpu.com

Table 3: Common Protecting Groups in Carbohydrate Synthesis

Protecting GroupAbbreviationStabilityCleavage Conditions
BenzylBnStable to acid and baseHydrogenolysis (e.g., H₂, Pd/C)
AcetylAcStable to mild acidBasic hydrolysis (e.g., NaOMe)
Isopropylidene-Stable to baseAcidic hydrolysis (e.g., aq. AcOH)
Silyl (e.g., TBDMS)TBDMSStable to baseFluoride ions (e.g., TBAF)

The availability of such differentially protected building blocks is crucial for the modular synthesis of complex oligosaccharides and glycoconjugates containing the D-manno-hept-2-ulose moiety.

Biocatalytic Synthesis Approaches

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for complex carbohydrates like D-manno-hept-2-ulose. Enzymes provide high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Transketolase (TK; EC 2.2.1.1) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and has been extensively utilized for the stereospecific formation of carbon-carbon bonds in carbohydrate synthesis. nih.gov This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. nih.gov

In the context of heptulose synthesis, transketolase can be employed to catalyze the reaction between a five-carbon aldose and a two-carbon ketol donor. For instance, the synthesis of L-gluco-heptulose has been demonstrated in a one-step stereoselective reaction from L-arabinose using transketolase variants. nih.gov While this example produces a different stereoisomer, the principle is directly applicable to the synthesis of D-manno-hept-2-ulose by selecting the appropriate starting materials. The stereospecificity of the enzyme ensures the formation of the desired manno-configuration.

A significant advantage of using transketolase is the potential for irreversible reactions by using β-hydroxypyruvate as the ketol donor, which releases carbon dioxide and drives the reaction forward. nih.gov This approach can lead to higher yields and simplified purification processes.

EnzymeDonor SubstrateAcceptor SubstrateProductKey Feature
Transketolase (TK)Ketose (e.g., D-Xylulose-5-phosphate) or β-hydroxypyruvateAldose (e.g., D-Ribose-5-phosphate)Ketose with two additional carbonsHigh stereoselectivity in C-C bond formation.

A limitation of wild-type enzymes can be their narrow substrate scope, which may not be optimal for the synthesis of specific, non-natural, or modified carbohydrates. acs.org To overcome this, protein engineering techniques are employed to modify enzyme activity and substrate specificity.

Rational design and directed evolution are two primary strategies for engineering transketolase. Rational design involves making specific changes to the enzyme's amino acid sequence based on its three-dimensional structure and catalytic mechanism to improve its activity towards non-natural substrates. acs.org For example, variants of E. coli transketolase have been engineered to accept pyruvate (B1213749) as a novel donor substrate and various unnatural aldehydes as acceptors. acs.org

Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with the desired activity. This approach does not require prior knowledge of the enzyme's structure. By combining these techniques, researchers have successfully developed transketolase variants with significantly improved yields and the ability to synthesize a broader range of α-hydroxyketones. acs.org This engineered enzymatic approach holds great promise for the efficient and targeted synthesis of D-manno-hept-2-ulose and its derivatives.

Engineering StrategyDescriptionAdvantage
Rational DesignSite-directed mutagenesis based on enzyme structure and function.Targeted modifications for improved activity with specific substrates.
Directed EvolutionRandom mutagenesis followed by high-throughput screening.Can identify beneficial mutations without prior structural knowledge.

Synthesis of Specifically Labeled D-Manno-Hept-2-ulose-¹³C

Isotopically labeled carbohydrates are invaluable tools for metabolic studies, allowing researchers to trace the fate of these molecules in biological systems using techniques like mass spectrometry and NMR spectroscopy. The synthesis of specifically labeled D-manno-hept-2-ulose-¹³C can be approached through chemoenzymatic methods that incorporate ¹³C-labeled precursors.

While specific, detailed synthetic protocols for D-manno-hept-2-ulose-¹³C are not extensively published in the public domain, the general principles of isotopic labeling in carbohydrate synthesis can be applied. A common strategy involves using a commercially available, ¹³C-labeled starting material in an established synthetic route for the unlabeled compound.

For instance, the synthesis could start from a ¹³C-labeled five-carbon sugar, such as D-arabinose-¹³C, which would then be subjected to a transketolase-catalyzed reaction as described in section 3.2.1. If the two-carbon donor is also ¹³C-labeled, a uniformly labeled heptulose can be obtained. For specific labeling at the C1 or C2 position, a correspondingly labeled two-carbon donor would be required.

Alternatively, a chemoenzymatic approach could involve the synthesis of a ¹³C-labeled precursor through chemical methods, followed by enzymatic transformations to yield the final product. For example, a method for synthesizing a [¹³C]alpha-mannosyl glycolipid analog from [¹³C]glucose has been described, which involves several chemical and enzymatic steps. nih.gov A similar multi-step synthesis could be envisioned for D-manno-hept-2-ulose-¹³C, starting from a readily available ¹³C-labeled hexose.

The commercial availability of D-manno-[1-¹³C]hept-2-ulose and D-manno-[UL-¹³C₇]hept-2-ulose indicates that viable synthetic routes have been developed, likely employing these chemoenzymatic strategies. omicronbio.comomicronbio.com

Labeled CompoundPotential Synthetic Strategy
D-manno-[1-¹³C]hept-2-uloseTransketolase-catalyzed reaction using a non-labeled five-carbon aldose and a [1-¹³C]-labeled two-carbon ketol donor.
D-manno-[UL-¹³C₇]hept-2-uloseSynthesis starting from a uniformly ¹³C-labeled hexose (e.g., D-glucose-¹³C₆) followed by chain extension with a ¹³C-labeled one-carbon unit, or a biocatalytic approach using a uniformly labeled pentose and a uniformly labeled two-carbon donor.

Metabolic and Enzymatic Studies Involving D Manno Hept 2 Ulose

Inhibition of Glycolysis and Related Enzyme Systems

D-Manno-Hept-2-ulose is a potent inhibitor of the initial steps of glycolysis, primarily through its interaction with glucokinase (Hexokinase IV) and other hexokinase isoenzymes. By targeting these enzymes, it effectively curtails the entry of glucose into the glycolytic pathway, leading to a cascade of metabolic consequences.

Mechanisms of Glucokinase Inhibition by D-Manno-Hept-2-ulose

The primary mechanism by which D-Manno-Hept-2-ulose inhibits glucokinase is through competitive inhibition. caymanchem.com Structurally similar to glucose, D-Manno-Hept-2-ulose competes for the same active site on the glucokinase enzyme. This binding prevents the phosphorylation of glucose to glucose-6-phosphate, the first irreversible step of glycolysis. wikipedia.org

Beyond simple competition, there is evidence suggesting a more complex interaction. The inhibition by D-Manno-Hept-2-ulose can also be non-competitive, indicating that it can bind to a site on the enzyme other than the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency. wikipedia.org This dual mechanism of competitive and non-competitive inhibition makes D-Manno-Hept-2-ulose a particularly effective inhibitor of glucokinase.

Furthermore, studies have revealed an interesting stereospecificity in its inhibitory action. The inhibition of glucokinase by D-Manno-Hept-2-ulose is more pronounced for β-D-glucose compared to α-D-glucose, indicating a difference in how the enzyme interacts with the anomers of glucose in the presence of the inhibitor. nih.gov

Competitive and Non-Competitive Inhibition Kinetics

The inhibitory effect of D-Manno-Hept-2-ulose on glucokinase and hexokinases exhibits both competitive and non-competitive characteristics. wikipedia.org As a competitive inhibitor, it increases the apparent Michaelis constant (Km) for glucose, meaning a higher concentration of glucose is required to achieve half-maximal velocity of the enzymatic reaction. However, the maximum velocity (Vmax) remains unchanged, as the inhibition can be overcome by a sufficiently high concentration of the substrate (glucose). A reported inhibitor constant (Ki) for the competitive inhibition of glucokinases and hexokinases by D-Manno-Hept-2-ulose is 0.25 mM. caymanchem.com

In its role as a non-competitive inhibitor, D-Manno-Hept-2-ulose binds to the enzyme at a site distinct from the substrate-binding site. This binding reduces the Vmax of the enzyme, effectively lowering the catalytic rate even at saturating glucose concentrations. In this mode of inhibition, the Km for glucose may remain unchanged. The dual nature of this inhibition suggests a mixed-inhibition model in many contexts. For instance, in lean-rat islets, 3 mM of mannoheptulose was found to decrease the Vmax of glucokinase by 80% while also increasing the apparent Km. researchgate.net In tumor cell lines, an I50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for mannoheptulose against glucokinase has been reported as 12.5 mM. researchgate.net

Kinetic Parameters of D-Manno-Hept-2-ulose Inhibition

EnzymeInhibition TypeKinetic ParameterValueSource
Glucokinases and HexokinasesCompetitiveKi0.25 mM caymanchem.com
Glucokinase (Tumor Cells)-I5012.5 mM researchgate.net
Glucokinase (Lean-rat islets)MixedVmax Reduction80% at 3 mM researchgate.net

Impact on Glucose Phosphorylation

The direct consequence of glucokinase and hexokinase inhibition by D-Manno-Hept-2-ulose is a significant reduction in the rate of glucose phosphorylation. wikipedia.org This foundational step is crucial for trapping glucose within the cell and committing it to metabolic pathways. By blocking this conversion of glucose to glucose-6-phosphate, D-Manno-Hept-2-ulose effectively halts the entry of glucose into glycolysis. caymanchem.com

The extent of this inhibition is dependent on the concentration of both D-Manno-Hept-2-ulose and glucose. nih.gov Research has shown that the inhibitory effect is more pronounced at higher glucose concentrations in certain cell types like pancreatic islets and hepatocytes. nih.gov This is partly attributed to the transport mechanisms of these sugars into the cells.

Interestingly, the phosphorylation of D-Manno-Hept-2-ulose itself by hexokinases is very low compared to that of glucose. For example, with yeast hexokinase, the phosphorylation of 25 mM D-mannoheptulose was only 0.02% of that of 5 mM D-glucose. nih.gov This poor substrate activity, combined with its potent inhibitory effects, underscores its primary role as a metabolic inhibitor rather than an alternative substrate.

Effects on ATP Concentration in Cellular Contexts

A direct downstream effect of inhibiting glycolysis is a reduction in cellular adenosine (B11128) triphosphate (ATP) levels. Glycolysis is a major pathway for ATP production, especially in rapidly proliferating cells. By blocking the initial step of glucose phosphorylation, D-Manno-Hept-2-ulose disrupts this energy production pipeline, leading to a decrease in intracellular ATP concentrations. wikipedia.orgqu.edu.iq

This depletion of ATP has been observed in various cellular contexts, most notably in cancer cell lines which are highly dependent on glycolysis for their energy needs (the Warburg effect). In breast cancer cells, treatment with D-Manno-Hept-2-ulose led to a significant reduction in ATP levels, which correlated with an anti-proliferative effect. qu.edu.iqnih.gov The inhibition of insulin (B600854) secretion from pancreatic beta-cells by D-Manno-Hept-2-ulose is also linked to the prevention of an increase in the ATP/ADP ratio that normally occurs in response to glucose metabolism. wikipedia.org

Effect of D-Manno-Hept-2-ulose on Cellular ATP Levels

Cell TypeTreatmentEffect on ATPSource
Breast Cancer Cells (AMJ13, MCF7)62.5 µg/ml D-Manno-Hept-2-ulose for 72hSignificant reduction in ATP concentration qu.edu.iq
Pancreatic Beta-CellsD-Manno-Hept-2-ulosePrevents glucose-stimulated increase in ATP wikipedia.org

Interaction with Hexokinases

D-Manno-Hept-2-ulose is not only an inhibitor of glucokinase (Hexokinase IV) but also interacts with other hexokinase isoenzymes (Hexokinase I, II, and III). nih.gov These isoenzymes are found in various tissues and have different kinetic properties and regulatory mechanisms.

The inhibitory effect of D-Manno-Hept-2-ulose is observed across different hexokinase isoenzymes, although the extent of inhibition and the kinetic parameters can vary. For instance, bovine heart hexokinase, which is primarily the Hexokinase I isoform, is inhibited by D-Manno-Hept-2-ulose. nih.gov This isoenzyme is also capable of phosphorylating D-Manno-Hept-2-ulose, albeit at a much lower rate than glucose. The Km for D-mannoheptulose with bovine heart hexokinase is approximately 0.2 mM. nih.gov

In the context of cancer biology, Hexokinase II (HKII) is often overexpressed in tumor cells and is a key driver of the high glycolytic rate. D-Manno-Hept-2-ulose has been shown to be an effective inhibitor of HKII, contributing to its anti-cancer properties by blocking cellular energy production in these cells. nih.gov

The interaction with different hexokinase isoenzymes highlights the broad-spectrum inhibitory capacity of D-Manno-Hept-2-ulose on the initial step of glucose metabolism across various tissues and cell types.

Pathways Linking D-Manno-Hept-2-ulose to Other Metabolites

Once inside the cell, typically transported via glucose transporters such as GLUT1 and GLUT2, D-Manno-Hept-2-ulose can be phosphorylated to D-mannoheptulose-7-phosphate. nih.govnih.gov This phosphorylation is catalyzed by hexokinases, although it is a slow process compared to glucose phosphorylation. nih.gov

The formation of D-mannoheptulose-7-phosphate represents a key metabolic branch point. While the inhibition of glycolysis is its most prominent effect, the phosphorylated form of D-Manno-Hept-2-ulose can potentially enter other metabolic pathways. One such pathway is the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. nih.gov

The non-oxidative branch of the PPP involves the interconversion of various sugar phosphates, including the seven-carbon sugar sedoheptulose-7-phosphate, a structural isomer of mannoheptulose-7-phosphate. nih.gov It is plausible that D-mannoheptulose-7-phosphate can be converted to sedoheptulose-7-phosphate, thereby linking the metabolism of D-Manno-Hept-2-ulose to the intermediates of the pentose phosphate pathway. This connection could have further implications for cellular redox balance and biosynthetic capacity. However, the primary metabolic consequence of D-Manno-Hept-2-ulose administration remains the potent inhibition of glucose phosphorylation and the subsequent disruption of glycolysis.

Relationships with the Pentose Phosphate Pathway (e.g., Sedoheptulose)

D-Manno-Hept-2-ulose is structurally related to other seven-carbon sugars, or heptoses, that are integral to central metabolic pathways. One of the most significant of these is Sedoheptulose (B1238255), which plays a critical role in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). wikipedia.org The phosphorylated form, Sedoheptulose 7-phosphate, is a key intermediate in the PPP. wikipedia.org This pathway is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.

Sedoheptulose 7-phosphate is formed by the enzyme transketolase and is acted upon by transaldolase, linking it to the metabolism of other sugars like fructose-6-phosphate (B1210287) and erythrose-4-phosphate. wikipedia.org While D-Manno-Hept-2-ulose itself is not a direct intermediate of the canonical PPP, its metabolism is closely intertwined with heptoses like Sedoheptulose that are central to this pathway.

Interconversion Studies with Related Seven-Carbon Sugars

The interconversion of seven-carbon sugars is a vital aspect of their metabolism. A key enzymatic reaction is the isomerization of Sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. ebi.ac.uk This reaction is catalyzed by the enzyme phosphoheptose isomerase. researchgate.net This interconversion is a critical step in the biosynthesis of various cellular components, particularly in bacteria.

In plants, it is suggested that seven-carbon sugars share a common precursor and are products of a transketolase-dependent shunt where fructose (B13574) 6-phosphate is converted to heptulose phosphates like Sedoheptulose 7-phosphate or mannoheptulose 7-phosphate. researchgate.net Free heptuloses are likely formed through phosphatase activity, and subsequent isomerization can lead to the formation of other heptoses. researchgate.net

Role in Carbohydrate Intermediary Metabolism

Derivatives of D-Manno-Hept-2-ulose are important intermediates in the carbohydrate metabolism of many organisms, especially in the biosynthesis of bacterial cell wall components. D-glycero-D-manno-heptose, for example, is a major constituent of the lipopolysaccharide (LPS) in Gram-negative bacteria, contributing to their virulence and antibiotic resistance. ebi.ac.ukwikipedia.org

The biosynthesis of these heptose derivatives originates from intermediates of the pentose phosphate pathway, such as Sedoheptulose 7-phosphate. nih.gov This highlights the integration of heptose metabolism with the central carbohydrate pathways of the cell. The pathway to produce activated heptoses for LPS synthesis involves a series of enzymatic steps including isomerization, phosphorylation, and activation with a nucleotide diphosphate (B83284).

Enzymatic Reduction to Sugar Alcohols (e.g., Volemitol)

Ketose sugars like D-Manno-Hept-2-ulose can undergo enzymatic reduction to form corresponding sugar alcohols, also known as alditols. nih.gov A well-studied example of this is the reduction of the related ketose, Sedoheptulose, to the seven-carbon sugar alcohol Volemitol (D-glycero-D-manno-heptitol). nih.govnih.gov This reaction is catalyzed by a novel NADPH-dependent ketose reductase, tentatively named sedoheptulose reductase. nih.gov

This enzyme has been identified in Primula species, where Volemitol is a major photosynthetic product and is transported in the phloem. nih.govnih.gov The sedoheptulose reductase exhibits high specificity for Sedoheptulose and NADPH. nih.govnih.gov Such enzymatic reductions are a common metabolic fate for ketoses, converting them into more stable sugar alcohols that can serve as storage compounds or transport molecules.

**Table 1: Kinetic Properties of Sedoheptulose Reductase from *Primula × polyantha***

Substrate Apparent Km
Sedoheptulose 21 mM
NADPH 0.4 mM

Data sourced from studies on enzyme extracts from Polyanthus leaves. nih.govnih.gov

Biosynthesis of D-Manno-Hept-2-ulose Phosphate and its Derivatives

The biosynthesis of phosphorylated derivatives of D-Manno-Hept-2-ulose is a multi-step enzymatic process that has been particularly well-characterized in the context of LPS synthesis in Gram-negative bacteria like Escherichia coli. nih.gov The pathway begins with an intermediate from the pentose phosphate pathway, D-Sedoheptulose 7-phosphate.

The key steps in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a critical precursor for the inner core of LPS, are as follows:

Isomerization: D-Sedoheptulose 7-phosphate is converted to D-glycero-D-manno-heptose 7-phosphate by the enzyme GmhA, a sedoheptulose 7-phosphate isomerase. ebi.ac.uknih.gov

Phosphorylation: The bifunctional enzyme HldE catalyzes the phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the C-1 position to yield D-glycero-D-manno-heptose 1,7-bisphosphate. nih.gov

Dephosphorylation: The enzyme GmhB, a phosphatase, removes the phosphate group from the C-7 position, resulting in D-glycero-D-manno-heptose 1-phosphate. nih.gov

Adenylylation: The adenylyltransferase domain of the bifunctional HldE enzyme then activates the D-glycero-D-manno-heptose 1-phosphate with ATP to form ADP-D-glycero-D-manno-heptose. nih.gov

Epimerization: Finally, an epimerase (HldD) can convert ADP-D-glycero-D-manno-heptose to ADP-L-glycero-D-manno-heptose. nih.gov

Table 2: Enzymes in the Biosynthesis of ADP-D-glycero-D-manno-heptose

Enzyme Function Substrate Product
GmhA Isomerase D-Sedoheptulose 7-phosphate D-glycero-D-manno-heptose 7-phosphate
HldE (Kinase domain) Kinase D-glycero-D-manno-heptose 7-phosphate D-glycero-D-manno-heptose 1,7-bisphosphate
GmhB Phosphatase D-glycero-D-manno-heptose 1,7-bisphosphate D-glycero-D-manno-heptose 1-phosphate
HldE (Adenylyltransferase domain) Adenylyltransferase D-glycero-D-manno-heptose 1-phosphate ADP-D-glycero-D-manno-heptose

This pathway is based on research in E. coli. nih.gov

Applications of D Manno Hept 2 Ulose 13c in Advanced Research Methodologies

Isotopic Tracer Studies and Metabolic Flux Analysis

Isotopically labeled compounds are invaluable tools in metabolic research. By introducing a molecule with a "heavy" isotope, such as Carbon-13, into a biological system, researchers can trace the path of the carbon atoms as the molecule is metabolized. This allows for the elucidation of metabolic pathways and the quantification of the flow, or flux, of metabolites through these pathways.

In principle, D-Manno-Hept-2-ulose-13C could be used as a tracer to follow the journey of its seven carbon atoms through various metabolic routes. Once introduced to cells or an organism, the labeled heptose would be taken up and processed by enzymes. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, scientists could identify the downstream metabolites that incorporate the 13C label. This would reveal which pathways utilize D-Manno-Hept-2-ulose as a substrate. For instance, if the 13C label appears in intermediates of glycolysis or the pentose (B10789219) phosphate (B84403) pathway, it would indicate a metabolic connection between heptose metabolism and these central carbon routes.

The introduction of a labeled substrate like this compound can also lead to the discovery of new metabolic pathways. If the 13C label is found in unexpected metabolites that are not part of known pathways, it would suggest the existence of previously uncharacterized enzymatic reactions or entire metabolic sequences. By identifying these novel labeled compounds and their structures, researchers can piece together the steps of the new pathway.

Metabolic flux analysis (MFA) is a powerful technique that uses isotopic labeling data to calculate the rates of metabolic reactions. By measuring the distribution of 13C isotopes in various metabolites after feeding cells with this compound, it would be theoretically possible to quantify how the carbon from this heptose is partitioned among different intersecting pathways. For example, one could determine the percentage of this compound that is directed towards energy production versus biosynthetic pathways. This quantitative data is crucial for understanding cellular metabolism under different conditions and for metabolic engineering applications.

Structural Elucidation and Mechanistic Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The presence of a 13C label can significantly enhance the information obtained from an NMR experiment.

Carbon-13 NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule. The chemical shift of each signal is highly sensitive to the local electronic environment of the carbon nucleus. For this compound, a 13C NMR spectrum would be expected to show seven signals, corresponding to the seven carbon atoms of the heptose sugar.

Below is a hypothetical table of 13C NMR chemical shifts for D-Manno-Hept-2-ulose, based on general knowledge of sugar chemistry. Actual experimental values would be required for definitive structural assignment.

Carbon AtomHypothetical Chemical Shift (ppm)
C1~65
C2~210 (ketone)
C3~72
C4~70
C5~73
C6~71
C7~63

Mass Spectrometry-Based Analyses of Labeled Compounds

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with isotopic labeling, it becomes a powerful tool for metabolic research. creative-proteomics.comnih.govnih.gov In a typical experiment, D-Manno-Hept-2-ulose-¹³C is administered to a biological system. After a set period, metabolites are extracted and analyzed, often by Gas Chromatography-Mass Spectrometry (GC-MS). rwth-aachen.deshimadzu.comnih.govresearchgate.net

Metabolites that have incorporated the ¹³C from the labeled sugar will exhibit a predictable increase in their molecular weight. For each ¹³C atom incorporated, the mass of the molecule increases by approximately one Dalton. By tracking these mass shifts, researchers can identify all downstream metabolites of D-Manno-Hept-2-ulose and quantify the extent of its contribution to various metabolic pools. creative-proteomics.comcreative-proteomics.comnih.gov This method is instrumental in metabolic flux analysis, providing quantitative data on the rates of metabolic reactions. creative-proteomics.comnih.gov

Metabolic Pathway Key Metabolite Expected Mass Shift (from uniformly labeled ¹³C₇-Heptulose) Significance
Glycolysis / GluconeogenesisGlucose-6-Phosphate+6Indicates conversion into the central hexose (B10828440) phosphate pool.
Pentose Phosphate PathwayRibose-5-Phosphate+5Shows flux into nucleotide and nucleic acid biosynthesis.
TCA CycleCitrate+2, +4, or +6Demonstrates the catabolism of the sugar for energy production and biosynthesis.
Amino Acid SynthesisAlanine+3Reveals the use of the carbon skeleton for amino acid production.

This interactive table shows hypothetical mass shifts in key metabolites following the metabolism of uniformly ¹³C-labeled D-Manno-Hept-2-ulose, demonstrating how MS can trace its metabolic fate.

Development of Research Probes and Analogues

The basic structure of D-Manno-Hept-2-ulose can be chemically modified to create sophisticated probes and analogues. These derivatives are designed to investigate specific biological processes with high precision.

Fluorine is an excellent atom for creating molecular probes because the ¹⁹F nucleus has favorable NMR properties and is virtually absent in biological systems, providing a background-free signal. nih.govnih.govresearchgate.net Synthesizing fluorinated analogues of D-Manno-Hept-2-ulose allows researchers to use ¹⁹F NMR spectroscopy to study its interactions with enzymes and binding proteins. nih.govacs.org

When a fluorinated D-Manno-Hept-2-ulose analogue binds to a protein, its local chemical environment changes, which in turn causes a shift in the ¹⁹F NMR signal. nih.govnih.gov This allows for the direct monitoring of binding events and the determination of binding affinities without the need to label the protein. Such probes are invaluable for screening compound libraries for potential inhibitors and for studying the mechanism of carbohydrate-processing enzymes. nih.govacs.org

The introduction of amino (-NH₂) or azido (B1232118) (-N₃) groups onto the ketoheptose scaffold creates versatile tools for biochemical studies. mdpi.comnih.govresearchgate.netacs.org Amino sugars often exhibit altered biological activities or can serve as synthetic handles for further modification. nih.govnih.gov

The azido group is particularly useful as it functions as a bioorthogonal chemical handle. nih.govresearchgate.net This means it does not react with native functional groups found in cells but can be made to react specifically with a partner molecule, typically an alkyne, in a reaction known as "click chemistry". nih.govresearchgate.netnih.govjci.org Researchers can synthesize an azido-D-Manno-Hept-2-ulose derivative, introduce it to a biological system, and then use a fluorescently-tagged alkyne to label the locations of the sugar. nih.govresearchgate.net This allows for the visualization of the sugar's uptake and localization within cells and tissues. nih.gov

In typical glycosides, a sugar is linked to another molecule via an oxygen atom (an O-glycosidic bond). These bonds are susceptible to cleavage by glycosidase enzymes. To create more stable analogues for research, chemists can synthesize C-glycosides, where the anomeric oxygen is replaced by a carbon atom. nih.govthieme-connect.comacs.org

A C-glycoside derivative of D-Manno-Hept-2-ulose would be resistant to enzymatic degradation. nih.gov This makes it an ideal mimic of the natural sugar for studying its interactions with carbohydrate-binding proteins, such as lectins or enzymes. acs.orgnih.govmdpi.com By using a stable C-glycoside, researchers can investigate the binding event in detail (e.g., determining the three-dimensional structure of the protein-sugar complex) without the complication of the sugar being altered or degraded by the protein it is binding to. thieme-connect.comacs.org

Investigating Carbohydrate-Lectin Interactions

The study of interactions between carbohydrates and lectins—proteins that specifically recognize and bind to sugar moieties—is fundamental to understanding numerous biological processes, from immune responses and cellular communication to pathogen infectivity. The inherent weakness of individual carbohydrate-lectin interactions necessitates highly sensitive and precise analytical techniques to elucidate the thermodynamics, kinetics, and structural basis of this recognition. The introduction of stable isotopes, such as Carbon-13 (¹³C), into carbohydrate structures provides a powerful tool for these advanced research methodologies. D-Manno-Hept-2-ulose-¹³C, a seven-carbon ketose sugar isotopically labeled with ¹³C, serves as a sophisticated probe for dissecting these complex interactions with high resolution.

The ¹³C label acts as a beacon, allowing researchers to track the carbohydrate's behavior within a complex biological system using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govyoutube.com This isotopic enrichment is crucial for distinguishing the probe molecule from the natural abundance of carbon, enabling unambiguous signal detection and detailed structural and dynamic analysis of the binding event.

One of the primary quantitative methods for characterizing these interactions is Isothermal Titration Calorimetry (ITC). ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. springernature.com This includes the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment, without the need for chemical labeling or immobilization. nih.gov

Detailed research on mannose-binding lectins reveals the subtle energetic differences that govern their specificity. For example, ITC studies on the barley lectin horcolin and the pineapple stem lectin AcmJRL have provided precise thermodynamic data on their interactions with D-mannose and various mannooligosaccharides. nih.govresearchgate.net This data illustrates how affinity can be significantly enhanced by the length and branching of the glycan chain, a principle known as multivalency, which is critical for the strong biological effects of lectins. nih.gov

The data in the table below, derived from ITC studies of mannose-binding lectins, exemplifies the type of detailed findings that can be obtained. While these specific studies did not use D-Manno-Hept-2-ulose-¹³C, they represent the quantitative benchmarks and thermodynamic insights that this labeled compound would be used to investigate.

Table 1: Thermodynamic Parameters of Mannose-Specific Lectin Interactions Determined by Isothermal Titration Calorimetry (ITC)
LectinLigandAffinity Constant (Kₐ) (M⁻¹)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
AcmJRL (Pineapple Stem)D-Mannose1.1 x 10³1.8-9.8-5.7
AcmJRL (Pineapple Stem)Man α(1,3) Man2.1 x 10³1.8-10.7-6.2
Horcolin (Barley)D-Mannose1.4 x 10⁴2.0-6.2-0.6
Horcolin (Barley)Man α(1,3) Man2.5 x 10⁴2.0-6.8-0.8
Horcolin (Barley)Man α(1,6) Man2.3 x 10⁴2.0-7.1-1.2

This table presents representative data from published studies on mannose-specific lectins to illustrate the quantitative findings in the field. The values for AcmJRL and Horcolin are adapted from scientific literature. nih.govresearchgate.net Such thermodynamic data provides a deep understanding of the binding forces and specificity.

In NMR spectroscopy, the incorporation of a ¹³C label into D-Manno-Hept-2-ulose allows for isotope-edited experiments. These experiments filter out the signals from all other carbon atoms, focusing solely on the labeled sugar. This enables researchers to precisely map the points of contact between the heptose and the lectin's binding site. Furthermore, it can reveal subtle conformational changes in both the carbohydrate and the protein upon binding, offering a dynamic view of the recognition process that is unattainable with unlabeled molecules. nih.gov The synthesis of ¹³C-labeled glycolipid analogs for interaction studies with lectins like Concanavalin A has previously demonstrated the utility of this approach. nih.gov

By using D-Manno-Hept-2-ulose specifically labeled at one or more carbon positions (e.g., D-manno-[1-¹³C]hept-2-ulose or D-manno-[UL-¹³C₇]hept-2-ulose), scientists can probe different parts of the molecule and their respective roles in the binding interaction. omicronbio.comomicronbio.com This level of detail is critical for the rational design of glycomimetic drugs that can either block lectin interactions, for instance to prevent viral entry into cells, or enhance them for targeted drug delivery applications.

Future Directions in D Manno Hept 2 Ulose 13c Research

Expansion of Isotope Labeling Strategies for Comprehensive Metabolic Studies

Future research will likely focus on developing more sophisticated isotope labeling strategies for D-Manno-Hept-2-ulose-13C to conduct more comprehensive metabolic studies. While uniformly labeled D-manno-[UL-13C7]hept-2-ulose and specifically labeled D-manno-[1-13C]hept-2-ulose are currently available, the development of position-specific labeling will be crucial. This will enable researchers to trace the fate of individual carbon atoms as the molecule is metabolized, providing a much more detailed picture of metabolic pathways.

Advanced labeling patterns could include:

Positional Isomers: Synthesizing D-Manno-Hept-2-ulose with 13C at specific positions other than C1 will allow for a more granular analysis of metabolic transformations.

Isotopologue Mixtures: Utilizing mixtures of different 13C-labeled isotopologues of D-Manno-Hept-2-ulose can provide additional constraints for metabolic flux analysis models, leading to more accurate and robust results.

Combined Isotope Labeling: The simultaneous use of this compound with other stable isotopes, such as 2H (deuterium) and 15N, will enable researchers to track the metabolic fate of different parts of the molecule and its interactions with other metabolic pathways.

These expanded labeling strategies will be instrumental in performing detailed 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying the rates of metabolic reactions within a cell. By tracing the flow of 13C atoms from D-Manno-Hept-2-ulose through various metabolic pathways, researchers can gain a dynamic understanding of cellular metabolism in response to different physiological and pathological conditions.

Advanced Enzymatic Engineering for D-Manno-Hept-2-ulose Synthesis

The chemical synthesis of complex carbohydrates like D-Manno-Hept-2-ulose can be challenging and inefficient. Future research will increasingly focus on advanced enzymatic and chemoenzymatic methods for the synthesis of this compound. This involves the engineering of enzymes to improve their efficiency, specificity, and stability for large-scale production.

Key areas of future research in this domain will include:

Directed Evolution: This technique can be used to generate enzyme variants with improved catalytic properties for the synthesis of D-Manno-Hept-2-ulose and its 13C-labeled counterparts.

Rational Enzyme Design: Based on the three-dimensional structure of relevant enzymes, researchers can make specific amino acid substitutions to enhance their activity and substrate specificity.

Metabolic Engineering of Microorganisms: Genetically modifying microorganisms to overexpress the necessary enzymes for D-Manno-Hept-2-ulose synthesis from simple 13C-labeled precursors like [13C]-glucose offers a promising avenue for cost-effective and scalable production.

These advancements in enzymatic engineering will not only facilitate the production of this compound but also open up possibilities for the synthesis of other rare and complex isotopically labeled sugars.

Elucidation of Regulatory Mechanisms of D-Manno-Hept-2-ulose in Cellular Physiology

A significant future direction for this compound research lies in elucidating its role in cellular physiology and the regulatory mechanisms it influences. As a rare sugar, its metabolic and signaling functions are not yet fully understood. The use of its 13C-labeled form will be critical in tracing its interactions and effects within the cell.

Future investigations will likely target:

Metabolic Fate and Signaling Roles: Tracing the metabolic fate of this compound will help to identify the pathways it enters and the key enzymes that act upon it. This can reveal potential regulatory roles in cellular processes.

Interaction with Cellular Receptors: Researchers will explore whether D-Manno-Hept-2-ulose acts as a signaling molecule by binding to specific cellular receptors, thereby initiating downstream signaling cascades.

Impact on Glycosylation: The incorporation of heptoses into glycoconjugates is an area of growing interest. This compound can be used to study the extent and functional consequences of this modification on proteins and lipids.

By understanding the regulatory mechanisms of D-Manno-Hept-2-ulose, researchers may uncover novel therapeutic targets for a variety of diseases, including metabolic disorders and cancer.

Interdisciplinary Approaches Combining Synthetic Chemistry, Biochemistry, and Metabolomics

The complexity of studying the roles of molecules like D-Manno-Hept-2-ulose necessitates a multidisciplinary approach. Future research will see a greater integration of synthetic chemistry, biochemistry, and metabolomics to gain a holistic understanding of this compound.

This interdisciplinary synergy will manifest in several ways:

Synthetic chemistry will be essential for creating a diverse toolkit of 13C-labeled D-Manno-Hept-2-ulose analogues and probes.

Biochemistry will be crucial for characterizing the enzymes that metabolize D-Manno-Hept-2-ulose and for elucidating its biological functions in vitro and in vivo.

Metabolomics , particularly stable isotope-assisted metabolomics, will allow for the global analysis of metabolic changes induced by this compound, providing a systems-level view of its impact on cellular metabolism.

Collaborative efforts between experts in these fields will be vital to accelerate discoveries related to D-Manno-Hept-2-ulose and its potential applications.

Development of Novel Analytical Techniques for Tracing this compound in Biological Matrices

To fully leverage the potential of this compound as a metabolic tracer, the development of more sensitive and specific analytical techniques is paramount. Future research will focus on advancing current methods and creating new ones for the detection and quantification of this labeled compound and its metabolites in complex biological samples.

Prospective advancements in analytical techniques include:

High-Resolution Mass Spectrometry (HRMS): Further improvements in HRMS instrumentation and data analysis software will enable more accurate and sensitive detection of 13C-labeled metabolites.

Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules within tissues. Applying MSI to trace this compound will provide valuable insights into its localization and metabolism in different cell types and tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of novel NMR pulse sequences and probes will enhance the detection and structural elucidation of 13C-labeled compounds in complex mixtures.

Hyphenated Techniques: The coupling of separation techniques like liquid chromatography (LC) and gas chromatography (GC) with MS and NMR will continue to be a powerful approach for the analysis of 13C-labeled metabolites.

Q & A

Q. How to address peer review critiques about methodological limitations in studies using this compound?

  • Methodological Answer : Transparently report limitations (e.g., isotopic dilution effects) and mitigate them post-hoc via sensitivity analyses. For reproducibility critiques, share raw MS/NMR data in public repositories (e.g., MetaboLights) and provide stepwise protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.